![molecular formula C24H17N3O2 B14328724 2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 105140-33-8](/img/structure/B14328724.png)
2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, and it is substituted with three phenyl groups at positions 2, 5, and 8.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .
化学反应分析
Types of Reactions
2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyridazine rings, often using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents at specific positions on the phenyl rings or the heterocyclic core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield a variety of derivatives with different functional groups .
科学研究应用
2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Pyridazine: The parent compound of the pyridazine ring, with various derivatives used in medicinal chemistry
Uniqueness
2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is unique due to its specific substitution pattern and the combination of triazole and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
属性
CAS 编号 |
105140-33-8 |
|---|---|
分子式 |
C24H17N3O2 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
2,5,8-triphenyl-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C24H17N3O2/c28-23-25(20-14-8-3-9-15-20)24(29)27-22(19-12-6-2-7-13-19)17-16-21(26(23)27)18-10-4-1-5-11-18/h1-17H |
InChI 键 |
PPXQGCUZIRZWEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(N3N2C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


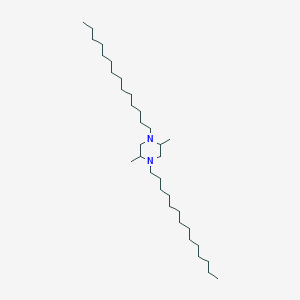
![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
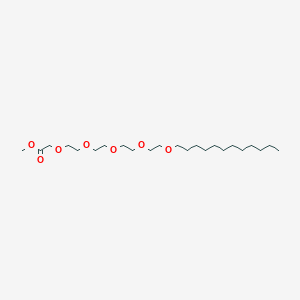
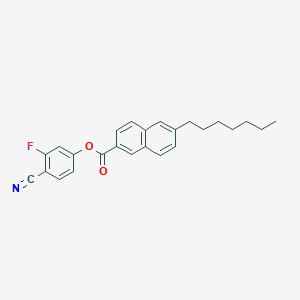

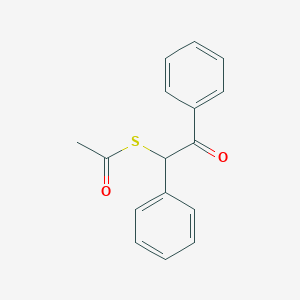
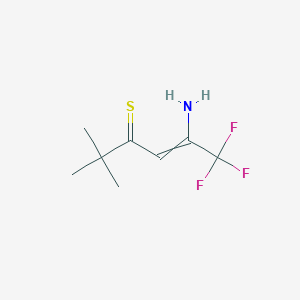
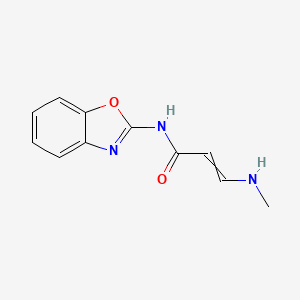
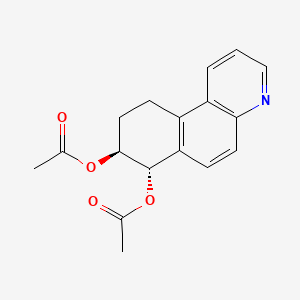
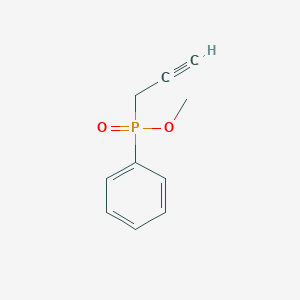
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
![(1S,12R,15S)-12-(2-hydroxy-2-methylpropyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione](/img/structure/B14328716.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
